molecular formula C8H8N2O3S B2615136 2-(Cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic acid CAS No. 1515407-80-3

2-(Cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2615136
CAS RN: 1515407-80-3
M. Wt: 212.22
InChI Key: DZXLEUFAJSBJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms. Carboxylic acids are organic compounds that contain a carboxyl functional group (-COOH). The cyclopropylcarbamoyl group could be a derivative of carbamic acid attached to a cyclopropane ring .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with the thiazole ring, the carboxyl group, and the cyclopropylcarbamoyl group all contributing to its structure . The exact structure would depend on the specific arrangement of these groups within the molecule.


Chemical Reactions Analysis

As with the synthesis, the chemical reactions of such a compound would likely be complex and would depend on the specific structure of the molecule. The presence of the carboxyl group could make the compound acidic, and it might undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One prominent area of application for 2-(Cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic acid is in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid involves the creation of new heterocyclic derivatives that exhibit potential biological activities (Sharba, Al-Bayati, Rezki, & Aouad, 2005). Similarly, the efficient preparation of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives without using any catalysts highlights a straightforward method for obtaining heterocyclic compounds that could have wide-ranging applications (Gao et al., 2013).

Biological Activities

Research has also focused on evaluating the biological activities of derivatives of 2-(Cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic acid. Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and systematically assessed for their fungicidal and antivirus activities. Preliminary results indicated that some of these compounds exhibited significant activity against various fungi and the Tobacco Mosaic Virus (TMV), suggesting their potential as bioactive agents for controlling fungi and viruses (Li et al., 2015).

Catalytic Applications

The compound and its derivatives have been explored for their catalytic applications in organic synthesis, demonstrating the versatility of 2-(Cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic acid in facilitating chemical transformations. For example, the use of novel, biological-based nano organo solid acids with urea moiety for catalyzing the synthesis of various heterocyclic compounds under mild and green conditions showcases an innovative approach to sustainable chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Structural Analysis

Structural analysis of related compounds, such as the crystal structure of febuxostat–acetic acid, provides insights into the molecular arrangement and potential interactions that could influence the compound's reactivity and biological activity. Such studies contribute to a deeper understanding of the compound's properties and applications (Wu, Hu, Gu, & Tang, 2015).

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with such a compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-6(9-4-1-2-4)7-10-5(3-14-7)8(12)13/h3-4H,1-2H2,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXLEUFAJSBJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.